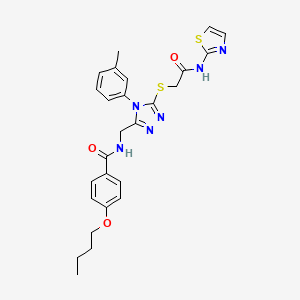

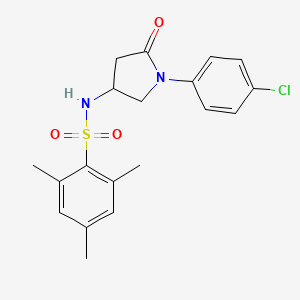

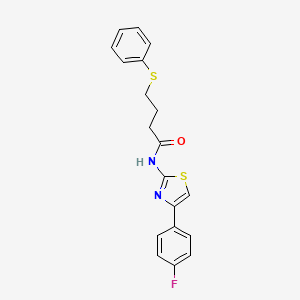

![molecular formula C10H14N4 B2641000 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine CAS No. 35078-87-6](/img/structure/B2641000.png)

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine, or TMP, is a heterocyclic compound that has been studied in the scientific community for its potential applications in various fields. This compound has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, TMP has been investigated for its ability to modulate cellular signaling pathways and its potential to be used as a therapeutic agent.

科学的研究の応用

Structural Elucidation and Synthetic Routes

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine and its derivatives are of significant interest due to their structural properties and potential applications in various fields. The research primarily focuses on the synthesis of these compounds, structural elucidation using advanced techniques like NMR, X-ray diffraction, and exploring their reactivity for creating novel compounds with potential biological activities.

Synthesis and Structural Analysis : The compound and its related structures have been synthesized through various methods, including condensation reactions of amines with carbonyl-containing compounds. The structures of these newly formed compounds are often confirmed and studied using 1D and 13C NMR spectroscopy, NOE difference spectroscopy, and other nuclear magnetic resonance techniques. X-ray diffraction studies provide insights into the crystal structures of these compounds, enhancing the understanding of their molecular geometry and potential applications (Tähtinen, Sillanpää, Stájer, Szabó, & Pihlaja, 1997).

Ring Annulation and Functionalization : Research has explored the reaction of pyrrolo[3,4-d]pyridazin-6-amine derivatives with secondary amines and oxidants, leading to the formation of novel compounds. This process represents a new method of pyrrole-ring annulation to an azine nucleus, showcasing the compound's versatility in organic synthesis (Gulevskaya, Besedin, Pozharskii, & Starikova, 2001).

Electrochemical Synthesis and Antibacterial Evaluation : Some studies have focused on the green synthesis of pyrrolo[3,4-d]pyridazin-6-amine derivatives using electrochemical methods. These synthesized compounds are further evaluated for their antibacterial activity, indicating the potential pharmaceutical applications of these compounds (Sharafi-kolkeshvandi, Nematollahi, Nikpour, Dadpou, & Alizadeh, 2016).

特性

IUPAC Name |

1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGFRVWKQVWDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN=C(C2=C(N1N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321562 |

Source

|

| Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

35078-87-6 |

Source

|

| Record name | 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

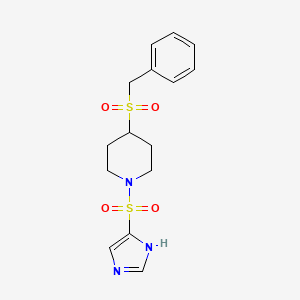

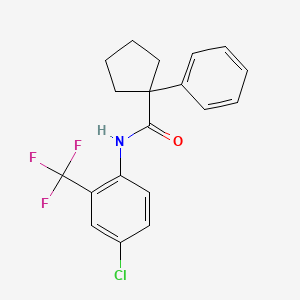

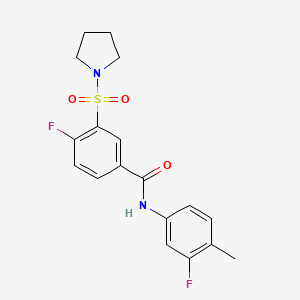

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)

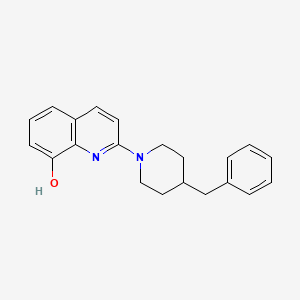

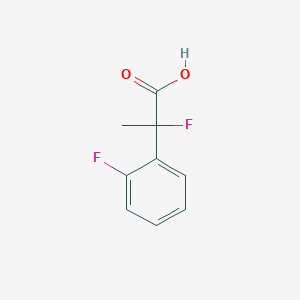

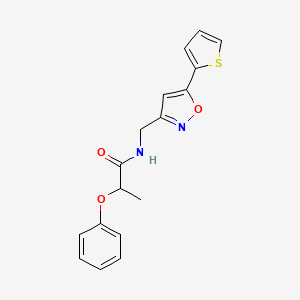

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

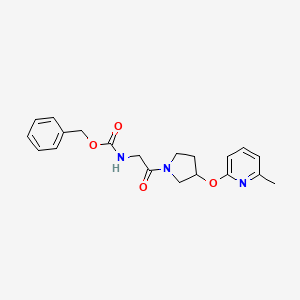

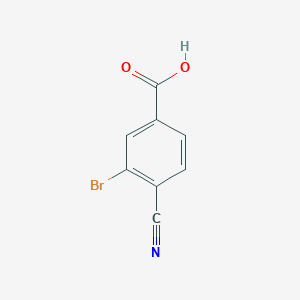

![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)